molecular formula C15H13N3O3 B604357 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione CAS No. 198220-35-8

5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione

Cat. No.: B604357
CAS No.: 198220-35-8
M. Wt: 283.28g/mol
InChI Key: BTYSUCRIJZMZPS-VQHVLOKHSA-N
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Description

5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione is a synthetic hybrid molecule incorporating indole and pyrimidine-2,4,6-trione (barbituric acid) pharmacophores, both known for their broad biological significance . This specific compound is of significant interest in medicinal chemistry and oncology research due to its demonstrated potent anti-proliferative and anticancer properties. Scientific studies have shown that structurally analogous compounds exhibit low nanomolar growth inhibitory (GI50) activity against a diverse panel of human tumor cell lines, including ovarian (OVCAR-5), breast (MDA-MB-468), and renal (A498) cancers . Research into its mechanism of action suggests that related compounds function as COX-2 ligands, engaging in strong hydrophobic and hydrogen bonding interactions within the enzyme's active site, which points to a potential dual anticancer and anti-inflammatory mechanism . This makes it a valuable chemical tool for investigating new pathways in cancer therapy and inflammation. The compound is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-17-13(19)11(14(20)18(2)15(17)21)7-9-8-16-12-6-4-3-5-10(9)12/h3-8,19H,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSUCRIJZMZPS-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=C2C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=C/2\C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione typically involves the condensation of indole-3-carbaldehyde with 1,3-dimethylbarbituric acid. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analysis

Structural Features
  • Planarity : Indole and benzylidene substituents introduce planar regions, facilitating DNA intercalation or enzyme binding .
  • Hydrogen Bonding : Pyrimidinetrione carbonyls enable interactions with biological targets (e.g., SOD1) .
Activity Trends
  • Anti-Proliferative Activity : Benzylated indole analogs show superior potency (IC₅₀: 5–10 μM) .
  • Anti-Bacterial Activity : Furan derivatives disrupt motility via surface adhesion inhibition .

Biological Activity

5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione is a compound that has garnered attention due to its potential biological activities. This compound is a derivative of barbituric acid and indole, which are known for their pharmacological properties. The aim of this article is to explore the biological activity of this compound through various studies and findings.

The molecular formula of this compound is C19H20N2O5C_{19}H_{20}N_{2}O_{5}. Its structure incorporates a pyrimidine ring fused with an indole moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of barbituric acid derivatives with indole compounds. For example, a reported method involves an Aldol-Michael reaction in the presence of N,N-diethylamine in water, yielding the desired product with a high purity level and yield .

Antitumor Activity

Several studies have investigated the antitumor properties of this compound and its analogs. A notable study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various human tumor cell lines. The presence of an amine group at the 6-position of the indole ring was found to be crucial for enhancing these antiproliferative activities .

Table 1: Antitumor Activity Against Various Cell Lines

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa12.5
Compound BMCF-78.0
Compound CA54915.0

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity. A study indicated that certain analogs displayed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests potential applications in treating resistant bacterial infections.

Table 2: Antimicrobial Activity Against MRSA

CompoundMIC (µg/mL)Reference
Compound D≤0.25
Compound E8.0

Cardioprotective Effects

Recent research has highlighted the cardioprotective effects of derivatives of this compound against myocardial ischemia/reperfusion injury. These compounds were shown to scavenge reactive oxygen species (ROS) and inhibit NLRP3 activation, thereby reducing oxidative stress and inflammation in cardiac tissues .

Case Studies

A comprehensive study on a series of synthesized analogs demonstrated that modifications in the indole and pyrimidine structures significantly influenced their biological activities. For instance, analogs with halogen substitutions on the indole ring exhibited enhanced antitumor and antimicrobial activities compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione, and what are their critical reaction conditions?

  • Methodology : The compound is typically synthesized via condensation reactions between 1,3-dimethylbarbituric acid and indole-3-carboxaldehyde derivatives. Key steps include:

  • Step 1 : Acid-catalyzed condensation using glacial acetic acid (AcOH) in ethanol (EtOH) under reflux to form the methylene bridge .
  • Step 2 : Phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0–60°C for cyclization and dehydration .
  • Step 3 : Purification via recrystallization in EtOH/H₂O (4:1 v/v) .
    • Optimization : Reaction yields depend on stoichiometric ratios (e.g., 4.00 equiv. POCl₃) and temperature control during cyclization .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • X-ray crystallography confirms the planar pyrimidine-trione core and indole-methylene conjugation (e.g., orthorhombic crystal system, space group P2₁2₁2₁, a = 9.253 Å, b = 13.179 Å, c = 13.360 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 7.29–7.22 ppm for aromatic protons, δ 168.7 ppm for carbonyl carbons) verify substituent positions .
  • Elemental analysis : Combustion analysis validates purity (>95%) and stoichiometry (e.g., C: 69.98%, H: 6.17%, N: 7.84%) .

Q. What preliminary biological activities have been reported for this compound?

  • Anti-proliferative activity : Screening against human tumor cell lines (e.g., breast, lung) revealed IC₅₀ values in the low micromolar range (2–10 µM), with structure-activity relationships (SAR) highlighting the indole moiety’s role in DNA intercalation .
  • Mechanistic insights : The compound inhibits mutant SOD1-dependent protein aggregation (EC₅₀ >32 µM), suggesting potential in neurodegenerative disease research .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in the condensation step?

  • Challenges : Competing side reactions (e.g., over-oxidation, dimerization) reduce yields.
  • Solutions :

  • Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
  • Optimize solvent polarity (e.g., switch from EtOH to acetonitrile) to stabilize intermediates .
  • Monitor reaction progress via HPLC-MS to isolate intermediates .

Q. How do contradictory data in anti-proliferative assays across studies arise, and how can they be resolved?

  • Case example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may stem from:

  • Cell line variability : Differential expression of drug transporters (e.g., P-glycoprotein) .
  • Assay conditions : Varying serum concentrations or incubation times .
    • Resolution : Standardize protocols (e.g., 48-hour incubation, 10% FBS) and validate results using 3D spheroid models to mimic tumor microenvironments .

Q. What computational approaches are used to predict the compound’s binding modes and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models the indole-pyrimidine scaffold’s interaction with DNA topoisomerase II (binding energy: −8.2 kcal/mol) .
  • ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB: 0.3) and CYP3A4-mediated metabolism .

Q. How can SAR studies guide the design of analogs with enhanced potency?

  • Key modifications :

  • Indole substitution : 5-Fluoro or 5-nitro groups improve DNA binding affinity (ΔΔG = −1.5 kcal/mol) .
  • Pyrimidine core : Replacing 1,3-dimethyl with benzyl groups enhances lipophilicity (logP: 2.1 → 3.4) and cytotoxicity .
    • Validation : Synthesize analogs via parallel synthesis and screen using high-throughput assays .

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